4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as compound X, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Compound X has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide X involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. It also interacts with specific receptors in the brain that are involved in the regulation of neurotransmitters, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been found to have low toxicity levels, which is a favorable characteristic for potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide X in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is the limited availability of the this compound, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the research of 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide X. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-bacterial agent. Additionally, research can be conducted to optimize the synthesis method of this compound X to increase its availability for scientific research purposes.
In conclusion, this compound X is a novel chemical this compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound X in scientific research.
Synthesis Methods
The synthesis of 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide X involves several steps, including the reaction of 2-bromo-4-fluorotoluene with thiophene-3-carbaldehyde to form 2-bromo-4-fluoro-3-(thiophen-3-yl)toluene. This intermediate this compound is then reacted with 2-(pyrazin-2-yl)methylamine to form the final product, this compound X.
properties
IUPAC Name |
4-fluoro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c1-11-8-13(17)2-3-15(11)24(21,22)20-9-14-16(19-6-5-18-14)12-4-7-23-10-12/h2-8,10,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGGYCOVPTYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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